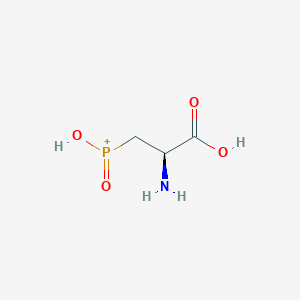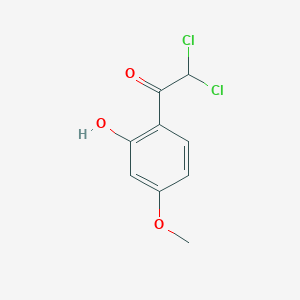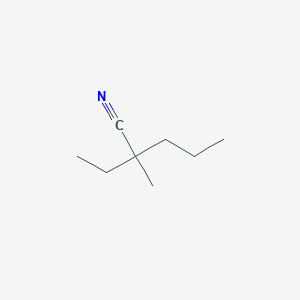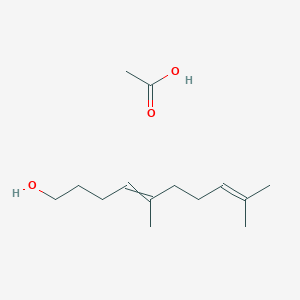
1-Nonyne, 9-(1,1-dimethylethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nonyne, 9-(1,1-dimethylethoxy)- is an organic compound belonging to the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is a derivative of 1-nonyne, where a tert-butoxy group is attached to the ninth carbon atom. Alkynes are known for their high reactivity due to the triple bond, making them valuable intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nonyne, 9-(1,1-dimethylethoxy)- typically involves the following steps:
Starting Material: The synthesis begins with 1-nonyne, which can be prepared through dehydrohalogenation of 1,2-dihalononane using a strong base like sodium amide (NaNH₂) or potassium hydroxide (KOH).
Introduction of tert-Butoxy Group: The tert-butoxy group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 1-Nonyne, 9-(1,1-dimethylethoxy)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of 1-Nonyne: Large-scale dehydrohalogenation of 1,2-dihalononane.
Functionalization: Introduction of the tert-butoxy group using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Nonyne, 9-(1,1-dimethylethoxy)- undergoes various chemical reactions typical of alkynes:
Hydrogenation: Addition of hydrogen (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) to form alkanes.
Halogenation: Reaction with halogens (e.g., bromine, chlorine) to form dihaloalkanes.
Hydration: Addition of water in the presence of a strong acid catalyst to form ketones or aldehydes.
Oxidation: Reaction with oxidizing agents (e.g., potassium permanganate) to form carboxylic acids
Aplicaciones Científicas De Investigación
1-Nonyne, 9-(1,1-dimethylethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Investigated for potential therapeutic applications due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Nonyne, 9-(1,1-dimethylethoxy)- involves its high reactivity due to the carbon-carbon triple bond. This reactivity allows it to participate in various addition and substitution reactions, forming new chemical bonds and products. The tert-butoxy group can also influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
1-Nonyne, 9-(1,1-dimethylethoxy)- can be compared with other alkynes such as:
1-Octyne: Similar structure but with one less carbon atom.
1-Decyne: Similar structure but with one more carbon atom.
1-Nonyne: The parent compound without the tert-butoxy group.
The presence of the tert-butoxy group in 1-Nonyne, 9-(1,1-dimethylethoxy)- makes it unique, as it can influence the compound’s reactivity and stability, providing distinct advantages in synthetic applications .
Propiedades
Número CAS |
93827-20-4 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
9-[(2-methylpropan-2-yl)oxy]non-1-yne |
InChI |
InChI=1S/C13H24O/c1-5-6-7-8-9-10-11-12-14-13(2,3)4/h1H,6-12H2,2-4H3 |
Clave InChI |
LJSLGOFHYSFRMS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCCCCCCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)

![4-[(Benzyloxy)carbonyl]-3-carboxyphenolate](/img/structure/B14347755.png)




![2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine](/img/structure/B14347770.png)
![4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate](/img/structure/B14347778.png)

![3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14347791.png)
